![molecular formula C15H14FNO2S B5675533 4-{[5-(4-fluorophenyl)-2-furyl]carbonothioyl}morpholine](/img/structure/B5675533.png)
4-{[5-(4-fluorophenyl)-2-furyl]carbonothioyl}morpholine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-{[5-(4-fluorophenyl)-2-furyl]carbonothioyl}morpholine, also known as TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). This compound has been developed as a potential treatment for various B-cell malignancies and autoimmune diseases. In
作用机制
BTK is a cytoplasmic tyrosine kinase that plays a crucial role in B-cell receptor signaling. Upon activation, BTK phosphorylates downstream targets that ultimately lead to B-cell proliferation and survival. 4-{[5-(4-fluorophenyl)-2-furyl]carbonothioyl}morpholine inhibits BTK by binding to its active site and preventing its phosphorylation. This leads to the inhibition of downstream signaling pathways and ultimately induces apoptosis in B-cell malignancies.
Biochemical and Physiological Effects
4-{[5-(4-fluorophenyl)-2-furyl]carbonothioyl}morpholine has been shown to have potent inhibitory effects on BTK activity. In preclinical studies, 4-{[5-(4-fluorophenyl)-2-furyl]carbonothioyl}morpholine has been shown to induce apoptosis in B-cell lymphoma cells and reduce disease activity in animal models of autoimmune diseases. In addition, 4-{[5-(4-fluorophenyl)-2-furyl]carbonothioyl}morpholine has been shown to have favorable pharmacokinetic properties, including good oral bioavailability and a long half-life.
实验室实验的优点和局限性
One advantage of using 4-{[5-(4-fluorophenyl)-2-furyl]carbonothioyl}morpholine in lab experiments is its specificity for BTK. This allows for the selective inhibition of B-cell receptor signaling and the study of its downstream effects. However, one limitation of using 4-{[5-(4-fluorophenyl)-2-furyl]carbonothioyl}morpholine is its potential off-target effects. As with any inhibitor, 4-{[5-(4-fluorophenyl)-2-furyl]carbonothioyl}morpholine may also inhibit other kinases or pathways, leading to unintended effects.
未来方向
For the study of 4-{[5-(4-fluorophenyl)-2-furyl]carbonothioyl}morpholine include the development of combination therapies and the study of its efficacy in autoimmune diseases.
合成方法
The synthesis of 4-{[5-(4-fluorophenyl)-2-furyl]carbonothioyl}morpholine was first reported in 2016 by researchers from Takeda Pharmaceutical Company Limited. The synthesis involves the reaction of 5-(4-fluorophenyl)-2-furfuryl isothiocyanate with morpholine in the presence of a base. The resulting product is purified by column chromatography to yield 4-{[5-(4-fluorophenyl)-2-furyl]carbonothioyl}morpholine as a white solid with a purity of over 99%.
科学研究应用
4-{[5-(4-fluorophenyl)-2-furyl]carbonothioyl}morpholine has been extensively studied for its potential as a therapeutic agent for B-cell malignancies and autoimmune diseases. Preclinical studies have shown that 4-{[5-(4-fluorophenyl)-2-furyl]carbonothioyl}morpholine inhibits BTK activity and induces apoptosis in B-cell lymphoma cells. In addition, 4-{[5-(4-fluorophenyl)-2-furyl]carbonothioyl}morpholine has been shown to reduce disease activity in animal models of autoimmune diseases such as rheumatoid arthritis and lupus.
属性
IUPAC Name |
[5-(4-fluorophenyl)furan-2-yl]-morpholin-4-ylmethanethione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FNO2S/c16-12-3-1-11(2-4-12)13-5-6-14(19-13)15(20)17-7-9-18-10-8-17/h1-6H,7-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUNCJDFGOKPOSO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=S)C2=CC=C(O2)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[5-(4-Fluorophenyl)furan-2-yl](morpholin-4-yl)methanethione |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。